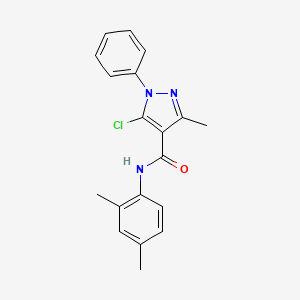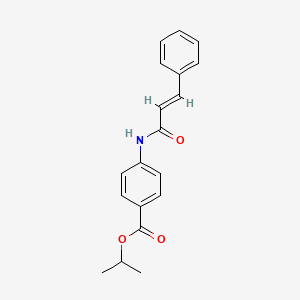
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CDPC, is a pyrazole-based compound that has been widely studied for its potential therapeutic applications. CDPC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is believed to exert its therapeutic effects through the inhibition of various signaling pathways. Specifically, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit antioxidant activity and to improve insulin sensitivity in animal models of diabetes. 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various models. However, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Orientations Futures
There are several potential future directions for research on 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the use of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Méthodes De Synthèse
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2,4-dimethylphenylhydrazine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-12-9-10-16(13(2)11-12)21-19(24)17-14(3)22-23(18(17)20)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERAGQXISOSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)
![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5533038.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
![N-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5533063.png)
![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B5533089.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5533098.png)
![3-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5533106.png)